脯氨酸-酪氨酸

描述

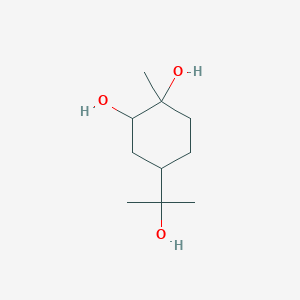

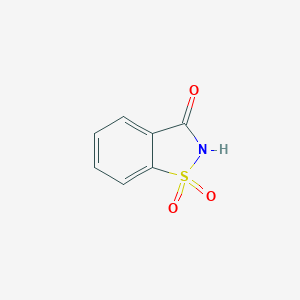

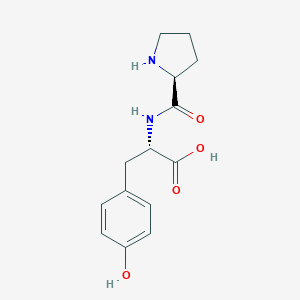

Prolyl-Tyrosine is a dipeptide composed of proline and tyrosine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects .

Synthesis Analysis

The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells . Prolyl hydroxylation in DYRK1 (proline 332) is essential for the tyrosine autophosphorylation of the kinase and its catalytic activation in animal cells .

Molecular Structure Analysis

The protein structures found in the PDB database are mostly solved through X-ray crystallography . The first crystal structure for a prolyl oligopeptidase (POP) was solved in 1998 at 1.4 Å resolution to reveal the α/β hydrolase fold and β-propeller domains with a catalytic triad of Ser-His-Asp .

Chemical Reactions Analysis

The acidity of the α-proton in peptides has an essential role in numerous biochemical reactions and underpins their stereochemical integrity, which is critical to their biological function .

Physical And Chemical Properties Analysis

Tyrosine is an amino acid, which is a building block of proteins. Its chemical structure consists of an aromatic ring, similar to phenylalanine, with an additional hydroxyl group (-OH) attached to the para position of the aromatic ring . The chemical formula of tyrosine is C9H11NO3 . Tyrosine is optically active because it contains a chiral center in its structure .

科学研究应用

Antihypertensive Peptide Production

Pro-tyr has been used in the production of antihypertensive peptides. A study demonstrated the production of the antihypertensive peptide Tyr-Pro from milk using the white-rot fungus Peniophora sp. in submerged fermentation . The fermented milk exhibited good production of the target peptide Tyr-Pro .

Memory Improvement

Pro-tyr has been found to improve memory. A study showed that orally administered Tyr-Pro at 10 mg/kg directly entered the blood circulation with an absorption ratio of 0.15%, of which 2.5% of Tyr-Pro was transported from the plasma to the mouse brain parenchyma . This suggests that Pro-tyr could potentially be used in treatments for cognitive-related diseases such as Alzheimer’s disease .

Enzyme Catalysis

Pro-tyr plays a role in enzyme catalysis. It has been found that the tyrosinase enzyme, which catalyzes the conversion of tyrosine to melanin, has promising uses in the pharmaceutical and biotechnology sectors . This suggests that Pro-tyr could be used in the development of new chemical ligands against melanogenesis .

Anti-Melanogenic Agents

Pro-tyr has been used in the development of anti-melanogenic agents. A study showed that tyrosinase inhibitors naturally present in plants and synthetic modifications of these natural products can be used as anti-melanogenic agents . This suggests that Pro-tyr could potentially be used in the food, pharmaceutical, and cosmetics industries .

Proteolytic Enzymes

Pro-tyr has been found to be involved in the production of proteolytic enzymes. Proteases are extensively applied enzymes in several sectors of industry and biotechnology . This suggests that Pro-tyr could potentially be used in the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing, and tissue dissociation .

Oxidation of Hydrocarbons

Pro-tyr has been found to play a role in the oxidation of hydrocarbons. A study showed that nickel or iron heteroligand complexes, which include Pro-tyr, are not only hydrocarbon oxidation catalysts, but also simulate the active centers of enzymes . This suggests that Pro-tyr could potentially be used in the development of industrial processes for the oxidation of hydrocarbons .

未来方向

There is a rich history of chemical and biochemical research on hydroxyproline . New knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals . Further studies involving various cancer cell lines, animal models, and ultimately, patients are necessary to validate the efficacy of targeting RTK-RNAs .

属性

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDKVWTWGDWMHY-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173493 | |

| Record name | Prolyl-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prolyl-tyrosine | |

CAS RN |

19786-36-8 | |

| Record name | L-Prolyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19786-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolyl-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019786368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolyl-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。